molecular formula C6H6F2N2O B598672 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 1204298-70-3

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No. B598672
M. Wt: 160.124
InChI Key: DCRQCNPBIJQWOE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to modify the physical and chemical properties of molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 5-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride, is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives

    A study details the synthesis of new pyrazole derivatives, including structural analysis via X-ray crystallography, showcasing the compound's utility as a precursor for generating novel chemical entities with potential applications in drug design and materials science (Xu & Shi, 2011).

  • Antimicrobial Agents

    Another research explored the synthesis of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).

Chemical Properties and Reactions

  • Chemoselective Synthesis

    A study on chemoselective synthesis of 5-alkylamino-pyrazole-4-carbaldehydes highlights innovative methods to achieve high yields and efficiency, pointing towards advancements in synthetic chemistry and potential applications in developing new compounds (Orrego-Hernández et al., 2015).

  • Vilsmeier-Haak Formylation

    Research on the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haak reaction showcases the method's effectiveness in synthesizing 4-formyl derivatives, which could be pivotal in creating complex molecules for various applications (Attaryan et al., 2006).

Applications in Dyeing and Biological Screening

  • Dyeing Properties of Azo Dyes

    A study focused on synthesizing new azo and bisazo dyes derived from 5-pyrazolones, evaluating their dyeing performance and biological properties, underscores the compound's utility in developing new materials with specific optical and biological characteristics (Bagdatli & Ocal, 2012).

  • Biological Screening of Pyrazole Derivatives

    Research on synthesizing fused pyran derivatives containing a pyrazole group and screening for antibacterial, antituberculosis, and antimalarial activities illustrates the compound's potential in medicinal chemistry and drug discovery (Kalaria et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate protective measures .

Future Directions

The future directions for this compound would depend on its potential applications. Difluoromethyl groups are of interest in the field of medicinal chemistry due to their ability to modify the properties of molecules, and research in this area is ongoing .

properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQCNPBIJQWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695658
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

CAS RN

1204298-70-3
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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